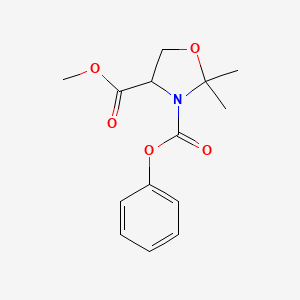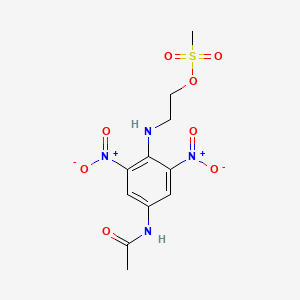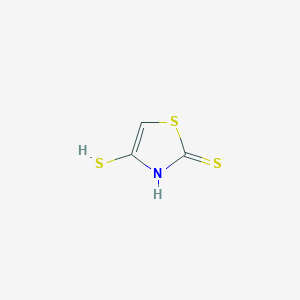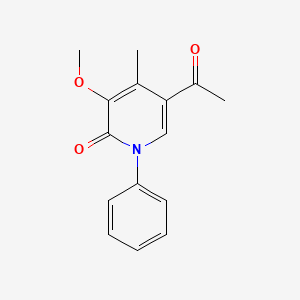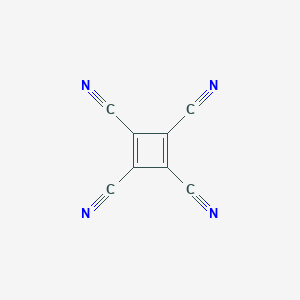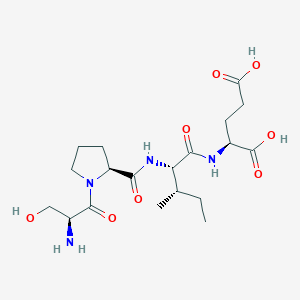
L-Seryl-L-prolyl-L-isoleucyl-L-glutamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Seryl-L-prolyl-L-isoleucyl-L-glutamic acid is a peptide compound composed of four amino acids: serine, proline, isoleucine, and glutamic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-prolyl-L-isoleucyl-L-glutamic acid typically involves the stepwise coupling of the individual amino acids. The mixed-anhydride method and the carbodiimide method are commonly used for peptide synthesis . In the mixed-anhydride method, the carboxyl group of one amino acid is activated using an anhydride, which then reacts with the amino group of another amino acid to form a peptide bond. The carbodiimide method involves the use of carbodiimide reagents to activate the carboxyl group, facilitating the formation of the peptide bond.
Industrial Production Methods
Industrial production of peptides like this compound often employs solid-phase peptide synthesis (SPPS). In SPPS, the peptide is assembled on a solid resin support, allowing for efficient coupling and deprotection steps. This method is advantageous for producing large quantities of peptides with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
L-Seryl-L-prolyl-L-isoleucyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the carboxyl groups of glutamic acid.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the serine residue can yield a hydroxylated peptide, while reduction of glutamic acid can produce a reduced peptide with altered properties.
Wissenschaftliche Forschungsanwendungen
L-Seryl-L-prolyl-L-isoleucyl-L-glutamic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: It serves as a substrate for enzymatic studies and protein interactions.
Medicine: It has potential therapeutic applications, including as a component of peptide-based drugs.
Industry: It is used in the development of peptide-based materials and biotechnological processes.
Wirkmechanismus
The mechanism of action of L-Seryl-L-prolyl-L-isoleucyl-L-glutamic acid involves its interaction with specific molecular targets and pathways. The peptide can bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
L-Seryl-L-prolyl-L-isoleucyl-L-glutamic acid can be compared with other similar peptides, such as L-Seryl-L-valyl-L-prolyl-L-isoleucine . While both compounds share common amino acids, their unique sequences confer distinct properties and applications. This compound is unique due to the presence of glutamic acid, which imparts specific chemical and biological characteristics.
List of Similar Compounds
- L-Seryl-L-valyl-L-prolyl-L-isoleucine
- L-Glutamic acid, L-alanyl-L-valyl-L-prolyl-L-isoleucyl-L-alanyl-L-glutaminyl-L-lysyl-L-seryl
- L-Glutamic acid, L-seryl-L-asparaginyl-L-valyl-L-seryl-L-prolyl-L-phenylalanyl-L-lysyl-L-isoleucyl-L-prolyl-L-isoleucyl
These compounds share structural similarities but differ in their specific amino acid sequences and resulting properties.
Eigenschaften
CAS-Nummer |
845510-12-5 |
|---|---|
Molekularformel |
C19H32N4O8 |
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H32N4O8/c1-3-10(2)15(17(28)21-12(19(30)31)6-7-14(25)26)22-16(27)13-5-4-8-23(13)18(29)11(20)9-24/h10-13,15,24H,3-9,20H2,1-2H3,(H,21,28)(H,22,27)(H,25,26)(H,30,31)/t10-,11-,12-,13-,15-/m0/s1 |
InChI-Schlüssel |
RCZUKKSJMIAQNR-CXOVXGEYSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


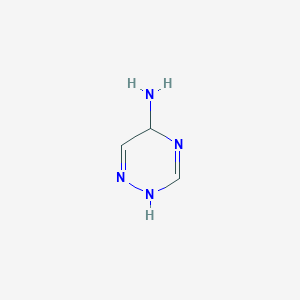
![[1-(Diphenylphosphoryl)-2-methylpropyl]propanedinitrile](/img/structure/B14196190.png)

![(2-Aminothieno[2,3-c]pyridin-3-yl)(naphthalen-1-yl)methanone](/img/structure/B14196208.png)

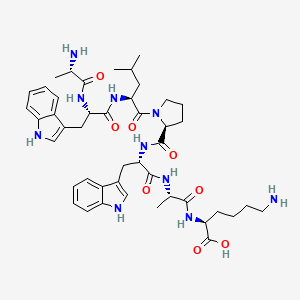
![1H-Pyrrolo[2,3-b]pyridine, 6-[4-(methylsulfonyl)phenyl]-1-(phenylsulfonyl)-](/img/structure/B14196233.png)
![5-Ethyl-3-[(4-fluorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one](/img/structure/B14196238.png)
![4,5-Dichloro-2-[(1S,2R)-2-phenylcyclopropyl]-1,2-thiazol-3(2H)-one](/img/structure/B14196250.png)
